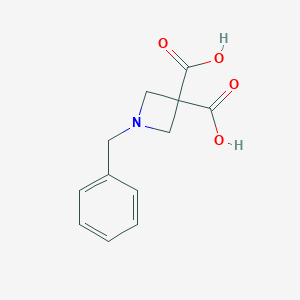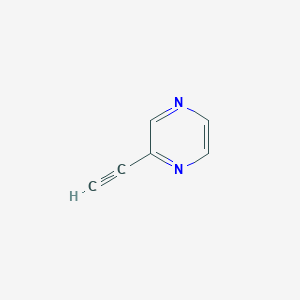
2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a fluorinated organic compound with an amino group and a methyl group attached to a phenyl ring. Fluorinated organic compounds are often used in pharmaceuticals and agrochemicals due to their unique properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the fluorine atoms into the organic molecule. This could potentially be achieved through a process known as halogenation .Molecular Structure Analysis
The molecular structure of this compound would include a phenyl ring (a six-membered carbon ring) with an amino group (NH2), a methyl group (CH3), and a hexafluoro-propan-2-ol group attached. The exact structure would depend on the positions of these groups on the phenyl ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the amino group, the methyl group, and the fluorine atoms. For example, the amino group might participate in reactions involving the formation or breaking of nitrogen-containing bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms. Fluorine is highly electronegative, which could affect the compound’s reactivity, boiling point, and other properties .Applications De Recherche Scientifique
Synthesis and Chemical Properties
A convenient synthetic procedure for various 1,1,1,3,3,3-hexafluoro-2-organyl-propan-2-ols, including compounds structurally related to "2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol," has been developed. This method starts from anhydrides or activated esters of carboxylic acids and trimethyl(trifluoromethyl)silane in the presence of tetramethylammonium fluoride, highlighting conditions for selective formation and potential applications in fluoro-containing materials synthesis due to their unique structural and physicochemical properties (Babadzhanova, Kirij, Yagupol'skii, Tyrra, & Naumann, 2005).
Material Science and Polymer Applications
The synthesis and crystal structure of compounds related to "this compound" have been studied, revealing the formation of strong intermolecular hydrogen bonds. These bonds connect molecules into two-dimensional layers, indicating potential applications in the development of fluoro-containing polymers for various industrial applications. The presence of alcoholic and phenolic hydroxyl groups suggests ease of deprotonation, facilitating the synthesis of organic fluoro-containing polymers (Li, Shen, & Zhang, 2015).
Antimicrobial Agent Development
Research into substituted phenyl azetidines, potentially derived from similar compounds, highlights the application in developing antimicrobial agents. These compounds are characterized by elemental analysis, IR, 1H NMR, and Mass spectral analysis, suggesting a pathway for producing novel antimicrobial compounds using structures similar to "this compound" (Doraswamy & Ramana, 2013).
Optoelectronics and Advanced Materials
Novel soluble polyimides derived from aromatic diamine monomers show promise for optoelectronics and advanced materials applications. Studies involving compounds structurally related to "this compound" demonstrate good solubility, flexibility, and transparency, along with low moisture absorption and outstanding mechanical properties. These materials offer potential in various high-tech applications, including electronics and photonics, due to their unique optical and dielectric properties (Guan et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-amino-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6NO/c1-5-2-3-7(17)6(4-5)8(18,9(11,12)13)10(14,15)16/h2-4,18H,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKHGSNMOSFCRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20313109 |
Source


|
| Record name | 2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20313109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1992-07-0 |
Source


|
| Record name | 1992-07-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Amino-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20313109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide](/img/structure/B177200.png)

![3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B177203.png)

![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B177207.png)

![Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B177209.png)




![2-[4-Amino(methyl)anilino]-1-ethanol](/img/structure/B177221.png)

